molecular formula C8H9NO2S B6167564 4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid CAS No. 871328-39-1

4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid

Cat. No.: B6167564
CAS No.: 871328-39-1
M. Wt: 183.2
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Description

4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound with a benzothiazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

871328-39-1

Molecular Formula

C8H9NO2S

Molecular Weight

183.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
  • 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
  • 1,2,3,4-tetrahydro-1,3-benzothiazole-5-carboxylic acid

Uniqueness

4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

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